![molecular formula C25H33FO6 B12325555 [2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone 21-Propionate is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones. It is a derivative of dexamethasone, a widely used anti-inflammatory and immunosuppressant medication. Dexamethasone 21-Propionate is known for its potent anti-inflammatory properties and is used in various medical and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone 21-Propionate typically involves the esterification of dexamethasone with propionic acid. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of Dexamethasone 21-Propionate.
Industrial Production Methods
In industrial settings, the production of Dexamethasone 21-Propionate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone 21-Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of Dexamethasone 21-Propionate.
Aplicaciones Científicas De Investigación
Dexamethasone 21-Propionate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressant therapies. It is also used in drug delivery systems to enhance the efficacy of treatments.
Industry: Applied in the formulation of pharmaceuticals and in the production of corticosteroid-based products.
Mecanismo De Acción
Dexamethasone 21-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The compound modulates the expression of genes involved in inflammatory and immune responses, leading to its anti-inflammatory and immunosuppressive effects.
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Betamethasone: A similar glucocorticoid with comparable anti-inflammatory effects.
Prednisolone: Another corticosteroid used for its anti-inflammatory and immunosuppressive properties.
Uniqueness
Dexamethasone 21-Propionate is unique due to its esterified form, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This modification can lead to better absorption and distribution in the body, making it a valuable compound in therapeutic applications.
Propiedades
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALINSFFSOAHJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
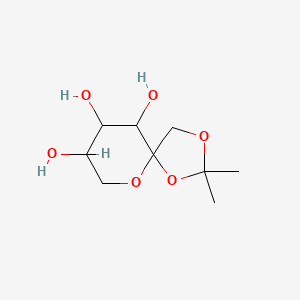
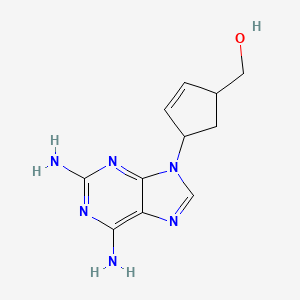
![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
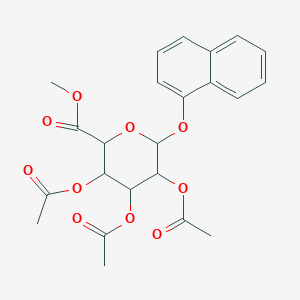
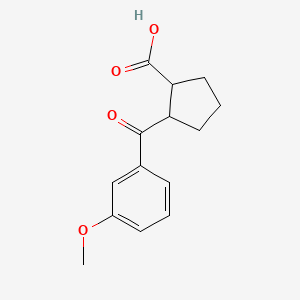
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
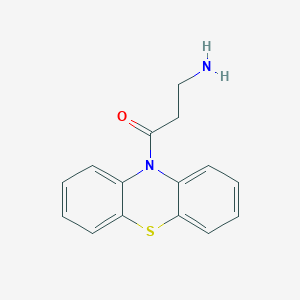
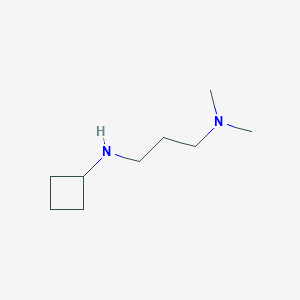
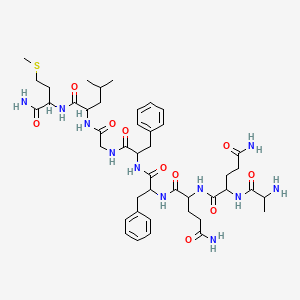
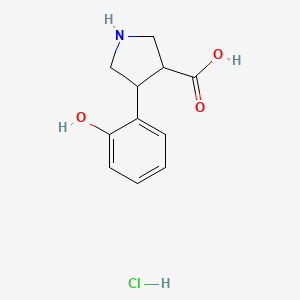
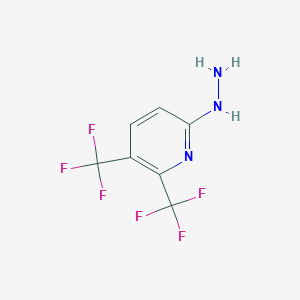
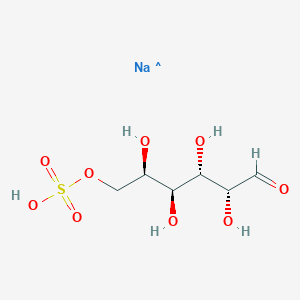
![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
